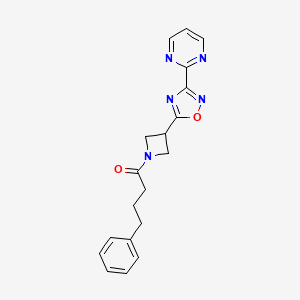

4-Phenyl-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, starting from basic heterocyclic scaffolds and employing various reagents to introduce the desired functional groups. For instance, the synthesis of some substituted 1,3,4-oxadiazolo[3,2-a]pyrimidin-5-ones and azetidinones has been reported to involve reactions such as annulation of an acid on anils or the reaction of Schiff bases with chloroacetyl chloride in the presence of triethylamine, indicating complex synthetic routes that require precise conditions and catalysts for the desired transformations (Soliman, Shafik, & Darwish, 1982); (Giri, Kumar, & Nizamuddin, 1988).

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using spectroscopic methods including IR, 1H-NMR, and mass spectral studies. These techniques allow for the verification of the synthesized structures by providing detailed information on the molecular framework and the nature of the substituents attached to the core heterocyclic rings (Soliman, Shafik, & Darwish, 1982).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves their interaction with various reagents to introduce or modify functional groups, influencing their potential biological activity. For example, reacting phenyl derivatives with bis(trichlorophenyl)benzylmalonate can afford compounds with different structural features, indicative of the versatile nature of these heterocyclic compounds in chemical synthesis and modifications (Soliman, Shafik, & Darwish, 1982).

Scientific Research Applications

Antimicrobial Activity

Several studies have synthesized and evaluated the antimicrobial activity of compounds structurally related to 4-Phenyl-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one. For instance, novel pyrazolopyrimidine derivatives, including those with oxadiazole moieties, have been reported to exhibit significant antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. Such compounds have shown moderate to outstanding antimicrobial efficacy, suggesting their potential as lead compounds for further antimicrobial agent development (El-sayed et al., 2017).

Anti-inflammatory and Analgesic Activities

Research has also focused on the synthesis of pyrazolopyrimidine derivatives for evaluating their anti-inflammatory and analgesic properties. For example, specific derivatives have been found to possess significant anti-inflammatory and analgesic activities without ulcerogenic activity, indicating their therapeutic potential in conditions requiring anti-inflammatory and pain-relieving medications (Auzzi et al., 1983).

Anticonvulsant Activity

Compounds with a pyrazolopyrimidine core have been synthesized and tested for their anticonvulsant activity. These studies have contributed to the identification of novel compounds that could serve as leads for the development of new anticonvulsant drugs, highlighting the versatility of pyrazolopyrimidine derivatives in medicinal chemistry (El-Sawy et al., 2014).

Anticancer Activity

The exploration of 1,2,4-oxadiazole and pyrazolopyrimidine derivatives in anticancer research has led to the identification of compounds with promising cytotoxic activities against various cancer cell lines. These findings underscore the potential of such compounds in cancer therapy, particularly in overcoming drug resistance and reducing toxicity (Kaya et al., 2016).

properties

IUPAC Name |

4-phenyl-1-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]butan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2/c25-16(9-4-8-14-6-2-1-3-7-14)24-12-15(13-24)19-22-18(23-26-19)17-20-10-5-11-21-17/h1-3,5-7,10-11,15H,4,8-9,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJLRWNYAKOTSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCCC2=CC=CC=C2)C3=NC(=NO3)C4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2482093.png)

![4-((4-chlorophenyl)thio)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide](/img/structure/B2482094.png)

![2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol](/img/structure/B2482097.png)

![3-fluoro-4-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2482098.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanamide](/img/structure/B2482099.png)

![9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2482110.png)